molecular formula C13H13N5S B6446669 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 2549052-74-4

6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B6446669
CAS RN: 2549052-74-4
M. Wt: 271.34 g/mol
InChI Key: NCYDHZXAVYDTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidines are a class of compounds that have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and are crucial in the theoretical development of heterocyclic chemistry and in organic synthesis .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This compound then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .


Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the degree of lipophilicity, i.e., the affinity of a drug for a lipid environment, allows it to diffuse easily into cells .

Scientific Research Applications

6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of compounds. It has also been used to study the structure-activity relationships of various compounds. Additionally, it has been used to study the pharmacology of certain drugs, as well as to study the effects of various compounds on the human body.

Mechanism of Action

Target of Action

The primary targets of 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the compound’s bioavailability. More research is needed to outline these properties.

Advantages and Limitations for Lab Experiments

The use of 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that this compound is a relatively new compound and its effects on the human body are not yet fully understood. As such, it is important to exercise caution when using this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine. One potential direction is to further study its effects on the human body, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore the structure-activity relationships of this compound. Additionally, further studies could be conducted to explore the potential of this compound as a biomarker for various diseases, such as cancer. Finally, further studies could be conducted to explore the potential of this compound as a drug delivery system.

Synthesis Methods

6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine can be synthesized through a multi-step reaction involving the condensation of 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-aminethylthieno[2,3-d]pyrimidine-4-amine with p-toluenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in an aqueous solution of acetic acid and the product is then purified using silica gel chromatography. The product is then collected and dried to obtain this compound.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some thieno[2,3-d]pyrimidine derivatives have been found to exhibit cytotoxic effects against cancer cell lines .

properties

IUPAC Name

6-ethyl-N-(pyrimidin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-2-9-6-10-12(17-8-18-13(10)19-9)16-7-11-14-4-3-5-15-11/h3-6,8H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYDHZXAVYDTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NCC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.